N'-(3-chlorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
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Overview
Description
N’-(3-chlorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound that belongs to the class of triazolothiazole derivatives
Scientific Research Applications
N’-(3-chlorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents . These compounds have shown promising activity against different pathogenic organisms .
Mode of Action
It is known that many triazole derivatives exert their effects by interacting with various enzymes and proteins within the cell . For instance, some triazole derivatives inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Biochemical Pathways
It is known that many triazole derivatives affect the cyclo-oxygenase (cox) pathways . These pathways are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes, which play key roles in inflammation and pain .
Result of Action
Some triazole derivatives have been found to exhibit cytotoxicity at certain concentrations . They also have anti-inflammatory and analgesic activities .
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by triazole compounds, there is considerable interest in further exploring their potential as therapeutic agents . Future research may focus on developing new synthetic methods, investigating their mechanisms of action, and optimizing their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chlorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multi-step reactions The process begins with the preparation of the triazolothiazole core, which is achieved through the cyclization of appropriate precursors under specific conditionsThe final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(3-chlorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or triazolothiazole moieties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
- 1,2,4-Triazolo[4,3-a]quinoxaline derivatives
Uniqueness
N’-(3-chlorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Its triazolothiazole core is particularly noteworthy for its ability to interact with a wide range of biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-13-5-2-3-8-17(13)18-25-21-27(26-18)16(12-30-21)9-10-23-19(28)20(29)24-15-7-4-6-14(22)11-15/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCPKKSZPKBULG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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